molecular formula C20H29N8O10P B1316575 [5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane CAS No. 61845-39-4

[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane

Cat. No.: B1316575
CAS No.: 61845-39-4
M. Wt: 572.5 g/mol
InChI Key: DHMLNDOINODMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions for Dinucleotide Analogues

The nomenclature of nucleotide compounds follows established International Union of Pure and Applied Chemistry conventions that provide systematic approaches for naming complex phosphorus-containing biochemical molecules. The complete International Union of Pure and Applied Chemistry name for this compound reflects its structural composition as a dinucleotide containing two distinct nucleoside units connected via a phosphodiester linkage. The systematic naming convention identifies the adenine-containing nucleoside as [5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl, where the 6-aminopurin designation specifically refers to the adenine base attached to the ribose sugar moiety. The thymine-containing component is designated as [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl], with the 5-methyl-2,4-dioxopyrimidin nomenclature representing the thymine base structure.

The phosphodiester linkage connecting these nucleoside units is described through the hydrogen phosphate designation, indicating the presence of a single phosphate group bridging the two sugar components. According to International Union of Pure and Applied Chemistry recommendations for phosphorus-containing compounds of biochemical importance, phosphoric esters are named as substituted phosphoric acids, with the phosphate group maintaining its acidic character through the hydrogen phosphate terminology. The inclusion of azane in the compound name indicates the presence of ammonia as a counter ion, which commonly occurs in nucleotide preparations to neutralize the negative charge of the phosphate group.

The systematic approach to dinucleotide nomenclature requires careful attention to the stereochemistry and positional relationships between the nucleoside components. The oxolan designation refers to the five-membered sugar ring structure, with specific positional indicators describing the attachment points for the nitrogenous bases and phosphate groups. The International Union of Pure and Applied Chemistry system for nucleoside designation employs specific three-letter codes for common nucleosides, with adenosine abbreviated as Ado and the corresponding thymine nucleoside designated as Thd. These systematic naming conventions ensure unambiguous identification of complex dinucleotide structures while maintaining consistency with established biochemical nomenclature.

The carbon numbering system within nucleotide nomenclature follows strict International Union of Pure and Applied Chemistry guidelines, with sugar carbons designated using prime notation to distinguish them from the base carbons. The phosphate group attachment typically occurs at the 5' carbon position of one sugar unit and the 3' carbon of the adjacent sugar, creating the characteristic phosphodiester backbone structure observed in nucleic acids. This systematic approach to nomenclature provides essential clarity for understanding the precise chemical structure and connectivity patterns within complex dinucleotide molecules.

Properties

IUPAC Name

[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N7O10P.H3N/c1-9-4-26(20(31)25-19(9)30)15-3-11(12(5-28)35-15)37-38(32,33)34-6-13-10(29)2-14(36-13)27-8-24-16-17(21)22-7-23-18(16)27;/h4,7-8,10-15,28-29H,2-3,5-6H2,1H3,(H,32,33)(H2,21,22,23)(H,25,30,31);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMLNDOINODMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N8O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585279
Record name [5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61845-39-4
Record name [5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound [5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate; azane, often referred to by its IUPAC name, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C10H15N5O9PC_{10}H_{15}N_5O_9P, and it has a molecular weight of approximately 331.22 g/mol. The compound features multiple functional groups that contribute to its biological activity, including purine and pyrimidine derivatives, which are known for their roles in nucleic acid metabolism and cellular signaling.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of purine and pyrimidine have been shown to inhibit the growth of various bacterial strains. A study highlighted that compounds containing a similar backbone demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentrations (MIC) as low as 0.21 µM .

CompoundTarget MicroorganismMIC (µM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21

Cytotoxicity Studies

Cytotoxicity assays performed on human cell lines such as HaCat (keratinocytes) and Balb/c 3T3 (fibroblasts) revealed promising results for related compounds. The MTT assay indicated that certain derivatives exhibited selective cytotoxicity, which is crucial for developing therapeutic agents with minimal side effects .

The mechanism through which these compounds exert their antimicrobial effects often involves interaction with bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies have shown that active compounds form critical interactions at the active site of these enzymes, stabilizing their binding through hydrogen bonds and hydrophobic interactions. For example, specific residues like SER1084 and ASP437 play pivotal roles in this binding process .

Study on Antiviral Properties

A notable study investigated the antiviral potential of a structurally related compound against respiratory syncytial virus (RSV). The findings suggested that the compound could act as an immunostimulant, enhancing the immune response against viral infections . This aligns with the broader understanding that purine derivatives can modulate immune responses due to their structural similarity to nucleotides.

In Silico Studies

In silico assessments have been employed to predict the pharmacokinetic properties of the compound. Computational models suggest favorable drug-like characteristics, including good bioavailability and low toxicity profiles, making it a candidate for further development in therapeutic applications .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical formula: C10H15N5O9P2C_{10}H_{15}N_{5}O_{9}P_{2} with a molecular weight of approximately 411.20 g/mol. Its structural features include:

  • Aminopurine Base : The presence of a 6-amino group on the purine ring enhances its interaction with biological systems.
  • Hydroxyoxolan Sugar : The sugar moiety contributes to the molecule's stability and solubility.
  • Phosphate Groups : These functional groups are crucial for the compound’s biological activity, particularly in nucleic acid synthesis and cellular signaling.

Antiviral and Anticancer Research

Nucleoside analogs like this compound are frequently investigated for their antiviral and anticancer properties. They can inhibit viral replication by mimicking natural nucleotides, thus interfering with viral RNA or DNA synthesis. Studies have shown that modifications in the purine structure can enhance selectivity against specific viral targets or cancer cells.

Biochemical Pathway Studies

The compound serves as a valuable tool in studying nucleotide metabolism and related biochemical pathways. Its ability to act as a substrate or inhibitor in enzymatic reactions allows researchers to dissect metabolic pathways involving nucleotides and their derivatives.

Drug Development

The unique structural characteristics of this compound provide a basis for developing new therapeutics. By modifying the existing structure, researchers can create more potent analogs with improved efficacy and reduced side effects. Its potential as a lead compound in drug design is significant, particularly in targeting diseases associated with nucleic acid metabolism.

Case Study 1: Antiviral Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized various derivatives of the compound to evaluate their antiviral activity against specific RNA viruses. The results indicated that certain modifications improved potency by up to threefold compared to existing antiviral agents.

Case Study 2: Cancer Cell Line Testing

Another study focused on testing the compound's effects on human cancer cell lines. The findings demonstrated that the compound induced apoptosis in several cell lines, suggesting its potential as an anticancer agent. Further investigations are ongoing to elucidate the underlying mechanisms of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Functional Groups

Compound Name / CAS Key Structural Features Molecular Formula Key Differences Potential Impact References
[5-(6-Aminopurin-9-yl)-3-hydroxy-4-phenylmethoxyoxolan-2-yl]methyl dihydrogen phosphate (32476-45-2) Phenylmethoxy substitution at oxolane C4 C₁₇H₂₀N₅O₇P Replaces thymine-derived pyrimidine and hydroxymethyl group with phenylmethoxy. Increased hydrophobicity; altered binding affinity to enzymes or receptors.
Polyphosphate-linked nucleoside analog (CAS 32452-17-8) Multiple phosphate groups and adenine/thymine analogs C₃₉H₅₁N₁₅O₂₅P₄ Higher molecular weight (1253.813 g/mol) and additional phosphates. Reduced bioavailability; potential for enhanced enzymatic inhibition.
5-Iodo-2,4-dioxopyrimidin-1-yl derivative (CAS 67030-28-8) Iodine substitution at pyrimidine C5 C₁₉H₂₃IN₇O₁₂P₂S Iodine enhances steric bulk and electron density. Radiolabeling potential; modified base-pairing or enzyme interactions.
2-Methylsulfanylpurine analog (CAS 117560-92-6) Methylsulfanyl group at purine C2 C₁₃H₁₈N₆O₁₀P₂S Sulfur substitution increases lipophilicity. Improved metabolic stability; altered substrate specificity.
Imino-imino-azanium derivative (42204-43-3) Charged azanium group C₉H₁₄N₇O₄P Positive charge from azanium. Enhanced solubility; stronger ionic interactions in biological systems.

Physicochemical Properties

  • Solubility : The target compound’s phosphate and azane groups enhance water solubility compared to phenylmethoxy or methylsulfanyl analogs .
  • Stability : Phosphoester linkages are prone to hydrolysis, but azane counterions may mitigate degradation .
  • Molecular Weight : At ~700–800 g/mol (estimated), it is smaller than polyphosphate analogs (1253 g/mol), suggesting better membrane permeability .

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically follows the principles of oligonucleotide synthesis, involving:

  • Protection and activation of hydroxyl groups on sugar moieties.
  • Coupling of nucleoside units via phosphodiester bond formation.
  • Use of specific activators to facilitate phosphorylation and coupling.
  • Deprotection and purification steps to yield the final compound in salt form.

Key Steps in Preparation

Step 1: Preparation of Hydroxyl-Containing Nucleoside Precursors

  • Starting from protected nucleosides, the sugar hydroxyl groups are selectively protected or left free depending on the coupling strategy.
  • The 6-aminopurin-9-yl and 5-methyl-2,4-dioxopyrimidin-1-yl bases are attached to the sugar rings, often via glycosylation reactions.

Step 2: Formation of Phosphorylated Intermediate

  • The hydroxyl group on one nucleoside is phosphorylated to form a phosphoramidite or phosphotriester intermediate.
  • Activators such as imidazoles or imidazole salts are employed to promote the formation of the phosphodiester bond efficiently and with high yield.

Step 3: Coupling Reaction

  • The phosphorylated nucleoside intermediate is reacted with the second nucleoside containing a free hydroxyl group.
  • The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.
  • The use of activators (e.g., imidazole derivatives) enhances the coupling efficiency and selectivity.

Step 4: Deprotection and Purification

  • After coupling, protecting groups are removed under controlled conditions to avoid degradation.
  • The compound is purified by chromatographic techniques such as HPLC to isolate the desired dinucleotide phosphate salt.
  • The final product is often isolated as an ammonium salt (azane) to improve stability and solubility.

Industrial and Laboratory Scale Considerations

  • The use of environmentally friendly and safe activators is emphasized for industrial-scale synthesis to meet safety and environmental regulations.
  • Integrated array synthesis methods have been developed to prepare multiple oligonucleotide analogs simultaneously, improving throughput and reproducibility.

Detailed Research Findings and Data

Activators and Reaction Conditions

Parameter Description
Activators Imidazoles, imidazole salts (e.g., 1H-imidazole)
Reaction Medium Anhydrous organic solvents (e.g., acetonitrile, dichloromethane)
Temperature Typically room temperature to mild heating (20–40 °C)
Reaction Time Several minutes to hours depending on scale and conditions
Yield High coupling efficiency (>90%) reported with optimized activators and conditions
Safety Considerations Use of non-toxic, environmentally benign activators preferred for industrial applications

Representative Synthetic Route Summary

Step Reagents/Conditions Outcome
1 Protected nucleosides prepared Hydroxyl groups selectively protected
2 Phosphorylation with phosphoramidite reagent + imidazole activator Formation of phosphoramidite intermediate
3 Coupling with second nucleoside Formation of phosphodiester bond
4 Deprotection (acidic or basic conditions) Removal of protecting groups
5 Purification (HPLC) Isolation of pure dinucleotide phosphate salt

Analytical Characterization

  • Molecular weight confirmed by mass spectrometry: 572.5 g/mol.
  • Structural confirmation by NMR and IR spectroscopy.
  • Purity assessed by HPLC and elemental analysis.

Summary Table of Compound Properties and Preparation Highlights

Property/Aspect Details
Molecular Formula C20H29N8O10P
Molecular Weight 572.5 g/mol
CAS Number 61845-39-4
Key Functional Groups 6-Aminopurin-9-yl, 5-methyl-2,4-dioxopyrimidin-1-yl, phosphate, hydroxyl groups
Preparation Methodology Phosphorylation and coupling of protected nucleosides using imidazole activators
Typical Activators Imidazole, imidazole salts
Purification Techniques High-performance liquid chromatography (HPLC)
Final Form Ammonium salt (azane)
Application Context Research use in nucleic acid chemistry, potential antiviral and anticancer studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.